

WKYMVM-NH2 Binding Affinity for FPR Family Receptors: A Technical Guide

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Compound of Interest

Compound Name: WKYMVM-NH2

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This technical guide provides an in-depth overview of the binding affinity and signaling mechanisms of the synthetic hexapeptide **WKYMVM-NH2** with the formyl peptide receptor (FPR) family, comprising FPR1, FPR2, and FPR3. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling networks involved.

Binding Affinity of WKYMVM-NH2 for FPR Family Receptors

WKYMVM-NH2, a potent chemoattractant peptide, exhibits differential binding affinities for the three members of the human FPR family. It is widely recognized as a high-affinity agonist for FPR2, while demonstrating a weaker affinity for FPR1 and FPR3.^{[1][2][3]} The relative potency of **WKYMVM-NH2** is often characterized by its half-maximal effective concentration (EC50) in functional assays, such as calcium mobilization, which reflects the concentration of the peptide required to elicit 50% of the maximal response and is a functional indicator of binding affinity.

Data from various studies indicate that **WKYMVM-NH2** can trigger chemotaxis of phagocytes and mobilize intracellular calcium at picomolar concentrations when acting on FPR2.^[3] In contrast, nanomolar concentrations are necessary to induce similar effects through FPR1.^[3] The reported EC50 values for calcium mobilization further highlight this hierarchy, with values as low as 75 pM for FPR2 and in the nanomolar range for FPR1 and FPR3.^[3]

Below is a summary of the reported binding and functional data for **WKYMVM-NH2** with each FPR.

Receptor	Parameter	Value (nM)	Cell Line	Assay Type	Reference
FPR1	EC50	80	HL-60-FPRL2	Not Specified	[1]
EC50	~10-100 (nM range)	Not Specified	Chemotaxis	[3]	
FPR2	EC50	0.075	Not Specified	Calcium Mobilization	[3]
EC50	2	HL-60-FPRL1	Not Specified	[1]	
FPR3	EC50	3	Not Specified	Calcium Mobilization	[3]

Note: FPRL1 is another designation for FPR2. The original source for the 80 nM EC50 value for FPR1 refers to it as FPRL2.

Experimental Protocols

The determination of binding affinity and functional activity of ligands like **WKYMVM-NH2** for FPRs involves a variety of in vitro assays. The two most common methods are competitive radioligand binding assays and calcium mobilization assays.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound (unlabeled **WKYMVM-NH2**) to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (K_i) of **WKYMVM-NH2** for FPR1, FPR2, and FPR3.

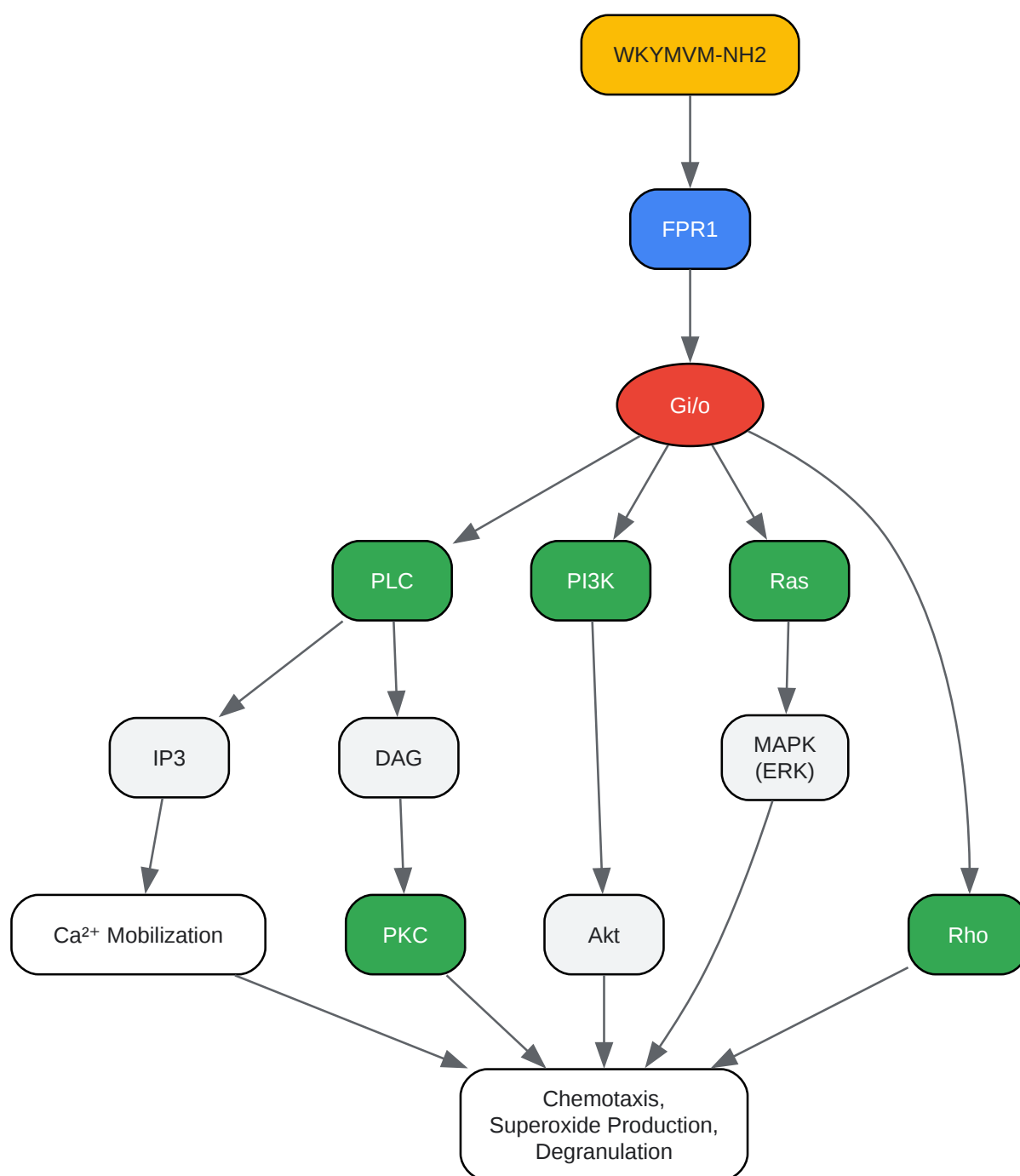
Materials:

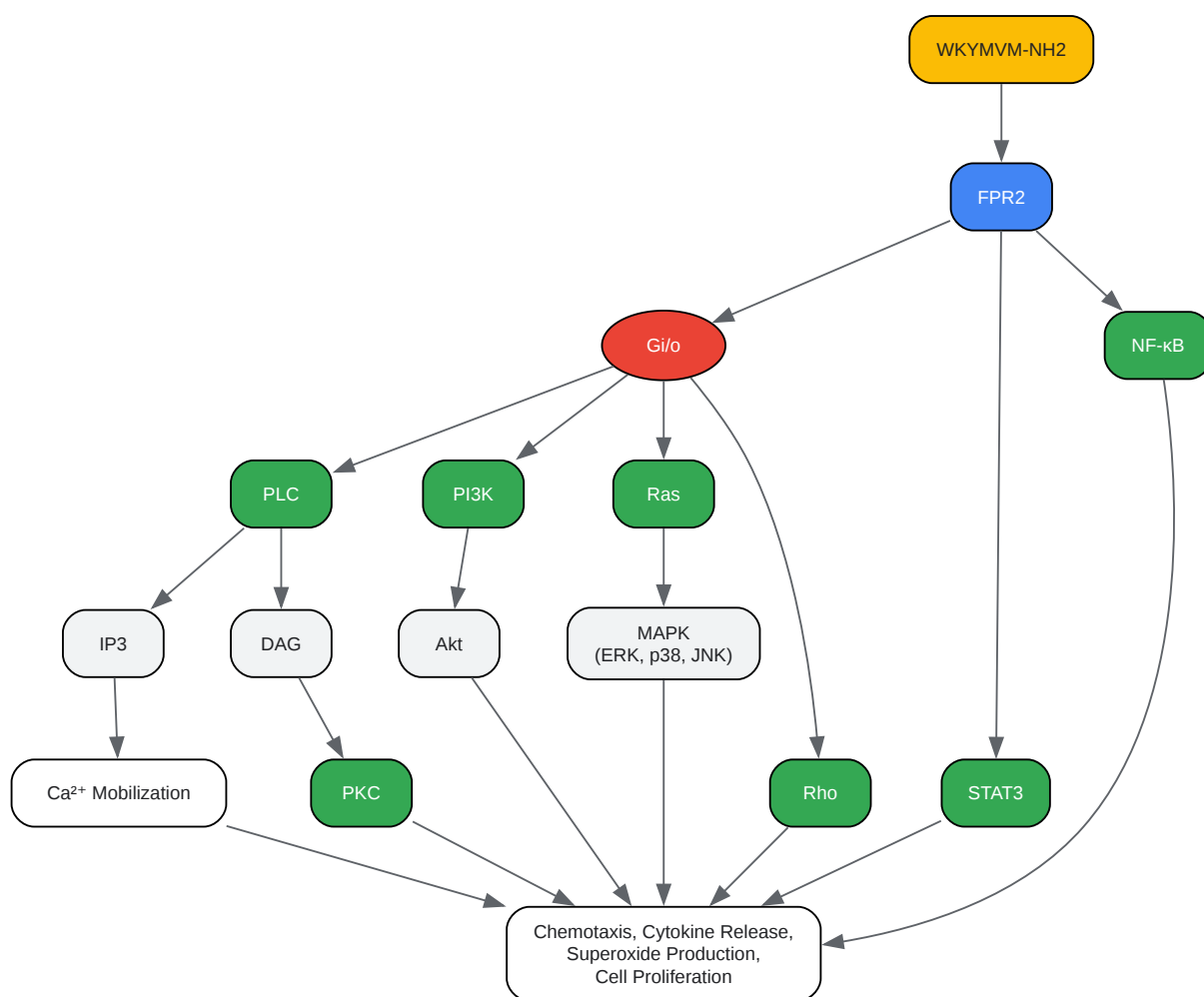
- Cell membranes prepared from cells stably expressing the human FPR1, FPR2, or FPR3 receptor.

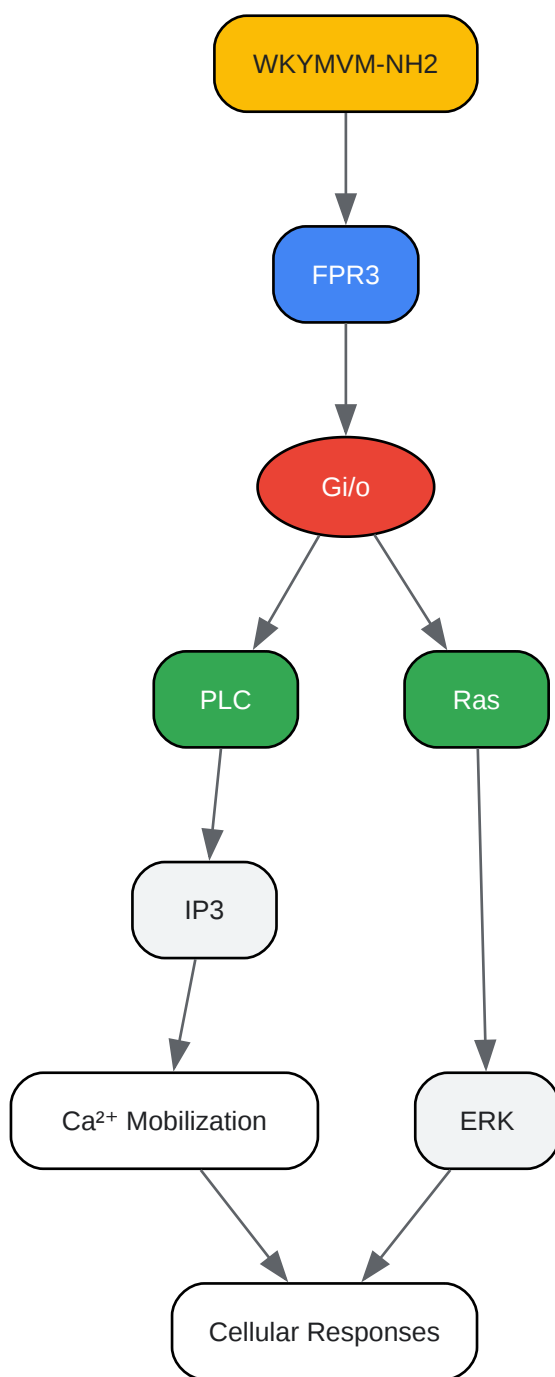
- Radiolabeled ligand with known affinity for the target receptor (e.g., [3H]fMLF for FPR1).
- Unlabeled **WKYMVM-NH2**.
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
- 96-well filter plates (e.g., GF/C filters).
- Scintillation cocktail.
- Microplate scintillation counter.

Procedure:

- Membrane Preparation: Homogenize cells expressing the target FPR in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.[4]
- Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled **WKYMVM-NH2**. [4]
- Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[4]
- Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. The membranes with the bound radioligand are trapped on the filter.[4]
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[4]
- Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a microplate scintillation counter.[4]
- Data Analysis: Plot the percentage of specific binding against the concentration of **WKYMVM-NH2**. Calculate the IC₅₀ value (the concentration of **WKYMVM-NH2** that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to a K_i value using the Cheng-Prusoff equation.[5]







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